molecular formula C21H30O5 B145536 4,5beta-Dihydrocortisone CAS No. 68-54-2

4,5beta-Dihydrocortisone

Cat. No. B145536
CAS RN: 68-54-2
M. Wt: 362.5 g/mol
InChI Key: YCLWEYIBFOLMEM-FNLRALKVSA-N
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Description

4,5beta-Dihydrocortisone (THE) is a metabolite of corticosteroids, specifically a tetrahydrocorticosteroid derivative. It is part of the 5beta-series, which indicates the orientation of the hydrogen atoms at the 5th carbon in the steroid structure. The synthesis and study of such compounds are crucial for understanding corticoid metabolism and for the development of potential therapeutic agents .

Synthesis Analysis

The synthesis of THE involves several key steps. Initially, selective protection of specific hydroxy groups in the substrates is performed to control the chemical reactions on the steroid molecule. This is followed by catalytic hydrogenation to convert Delta(4)-3-ketosteroids into 3-oxo-5beta-steroids. Further reduction of these compounds yields the corresponding 3alpha-hydroxy-compounds. Finally, sulfation of hydroxy groups at C-3 and/or C-21 is carried out to produce the desired tetrahydrocorticosteroid derivatives .

Molecular Structure Analysis

The molecular structure of THE is characterized by the presence of hydroxy groups that can be selectively protected and modified during synthesis. The orientation of these groups, as well as the overall 3-dimensional conformation of the molecule, is critical for its biological activity and interaction with enzymes such as aromatase. Molecular modeling, such as the PM3 method, can be used to predict the minimum energy conformation of these molecules, which is important for understanding their function and for designing inhibitors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of THE are designed to precisely manipulate the steroid nucleus and its functional groups. The use of reagents like sulfur trioxide-triethylamine complex for sulfation and Zn(BH(4))(2) and K-Selectride for reduction highlights the complexity and specificity of the reactions required to produce these metabolites. The ability to produce isomers, such as the 5alpha- and 5beta-series, demonstrates the versatility of the synthetic methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of THE are influenced by its molecular structure. The presence of hydroxy groups and the steroid nucleus confer specific solubility, reactivity, and interaction characteristics. These properties are essential for the compound's biological activity and its potential as a therapeutic agent. Understanding these properties is also important for the development of analytical methods to detect and quantify these metabolites in biological samples .

Scientific Research Applications

1. Role in Cortisol Metabolism

4,5beta-Dihydrocortisone is a metabolite involved in the cortisol metabolism pathway. It plays a role in the conversion processes mediated by 11beta-hydroxysteroid dehydrogenase type 1 (11betaHSD1), a key enzyme in converting inactive cortisone to active cortisol, which has implications in the treatment of conditions like type 2 diabetes mellitus. This enzyme's activity can be modulated by selective inhibitors, affecting glucocorticoid levels and related metabolic processes (Courtney et al., 2008).

2. Metabolic Abnormalities and Hypertension

In certain hypertensive syndromes, an abnormal increase in the fraction of unconjugated urinary steroids, including 4,5beta-Dihydrocortisone metabolites, has been observed. This indicates a potential link between the metabolic abnormality of these steroids and hypertensive disorders, as well as their role in steroid reductive metabolism (Ulick, Ramirez, & New, 1977).

3. Involvement in Genetic Studies of Obesity

4,5beta-Dihydrocortisone is implicated in studies exploring the genetic associations with body mass index, waist to hip ratio, and glucocorticoid metabolism. Understanding its role can help elucidate genetic susceptibility to obesity and central obesity, particularly concerning the activity of 11beta-HSD1 in visceral adipose tissue (Draper et al., 2002).

4. Impact on Diabetes and Steroid Metabolism

4,5beta-Dihydrocortisone is relevant in the study of cortisol metabolism in Type 1 diabetes. Abnormalities in steroid metabolism, including the modulation of 4,5beta-dihydro metabolites, are linked to diabetic conditions, providing insights into the metabolic dysregulation associated with diabetes (Remer et al., 2006).

properties

IUPAC Name

(5R,8S,9S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-15,18,22,26H,3-11H2,1-2H3/t12-,14+,15+,18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLWEYIBFOLMEM-FNLRALKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70987415
Record name 5beta-Dihydrocortisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70987415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 17a,21-Dihydroxy-5b-pregnane-3,11,20-trione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006758
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4,5beta-Dihydrocortisone

CAS RN

68-54-2
Record name (5β)-17,21-Dihydroxypregnane-3,11,20-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Dihydrocortisone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5beta-Dihydrocortisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70987415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROCORTISONE, (5.BETA.)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F8SZ90823
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 17a,21-Dihydroxy-5b-pregnane-3,11,20-trione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006758
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Schomburg, M Salzmann, D Stephan - Enzyme Handbook: Class 1.2 …, 1993 - Springer
Source organism Pigeon [2]; Rat (cortisone 5beta-reductase and reduction of androstenedione (3-oxo-5beta-steroid: NADP+ DEL TA4-oxidoreductase activity, EC 1.3. 1.23) catalyzed …
Number of citations: 0 link.springer.com

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